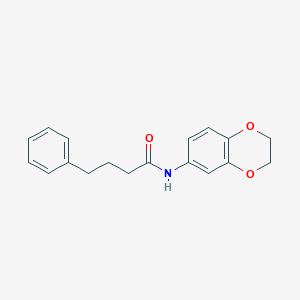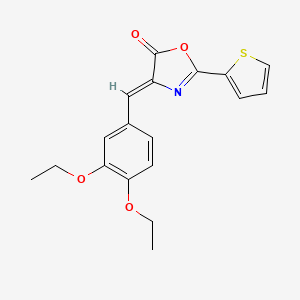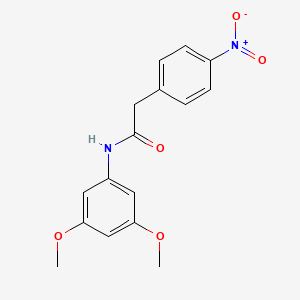
N-(3,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide, commonly known as "25I-NBOMe," is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a potent agonist of the serotonin 2A receptor, which is responsible for regulating mood, perception, and cognition. The compound was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its hallucinogenic effects. However, it has also attracted attention from the scientific community for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 25I-NBOMe involves its binding to the serotonin 2A receptor, which is a G protein-coupled receptor (GPCR) located on the surface of neurons. Activation of the receptor leads to a cascade of intracellular signaling events, including the activation of the phospholipase C (PLC) pathway and the release of intracellular calcium. This ultimately leads to changes in neuronal activity and the modulation of various neurotransmitter systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 25I-NBOMe are primarily mediated by its interaction with the serotonin 2A receptor. Studies have shown that the compound can induce a range of effects, including altered perception, mood, and cognition. It has also been found to increase heart rate and blood pressure, as well as cause vasoconstriction and bronchoconstriction. Other effects may include nausea, vomiting, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
25I-NBOMe has several advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its recreational use and potential for abuse may limit its usefulness in certain contexts. Additionally, its effects on other neurotransmitter systems and physiological processes may complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 25I-NBOMe. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders. Studies are needed to determine the safety and efficacy of the compound in clinical settings. Additionally, further research is needed to understand the mechanisms underlying its effects on various neurotransmitter systems and physiological processes. This may involve the use of advanced imaging techniques and molecular biology approaches. Finally, studies are needed to explore the potential for developing novel compounds based on the structure of 25I-NBOMe with improved therapeutic properties and reduced potential for abuse.
Métodos De Síntesis
The synthesis of 25I-NBOMe involves several steps, starting from the precursor compound 2C-I. The first step is the protection of the phenolic hydroxyl group with a trimethylsilyl group. This is followed by the nitration of the aromatic ring with nitric acid and acetic anhydride to obtain 4-nitro-2,5-dimethoxyphenethylamine. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. Finally, the amine is acetylated with acetic anhydride to obtain 25I-NBOMe.
Aplicaciones Científicas De Investigación
25I-NBOMe has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood and cognition. It has also been found to increase the release of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-8-12(9-15(10-14)23-2)17-16(19)7-11-3-5-13(6-4-11)18(20)21/h3-6,8-10H,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMNRNDTCSXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-bromo-4-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5834107.png)
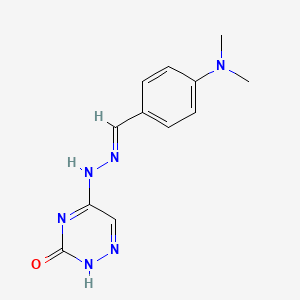
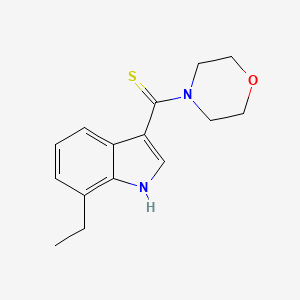

methanone](/img/structure/B5834132.png)
![2-[4-(benzyloxy)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5834145.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5834147.png)
![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5834158.png)
